molecular formula C15H11NO B1210707 4-methyl-10H-furo[3,2-a]carbazole CAS No. 133740-44-0

4-methyl-10H-furo[3,2-a]carbazole

Cat. No. B1210707
CAS RN: 133740-44-0
M. Wt: 221.25 g/mol
InChI Key: ZSOGFZINTFQFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-10H-furo[3,2-a]carbazole is a natural product found in Murraya euchrestifolia with data available.

Scientific Research Applications

Novel Synthesis Methods

  • A novel approach to synthesizing furo[3,2-a]carbazole alkaloids, using N-phthaloyl tryptophan methyl ester as a starting material and a zinc ion mediated transamination reaction, has been developed, contributing to the synthesis of various [a]-fused carbazoles (Mei Xu et al., 2015).

Cytotoxicity Studies

  • Furo[3,2-a]carbazole derivatives have been evaluated for cytotoxic effects against human breast cancer (MCF-7), non-small lung carcinoma (H1299), and liver cancer (SMMC-7721), with some compounds showing moderate to strong cytotoxicity (H. Jiang et al., 2014).

Antitubercular Activity

  • Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from furo[3,2-a]carbazole have been synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds identified as potent antitubercular agents (S. Kantevari et al., 2011).

Novel Alkaloids Discovery

  • New furocarbazole alkaloids have been isolated from plants like Lonicera quinquelocularis, contributing to the exploration of natural compounds with potential medicinal applications (Dilfaraz Khan et al., 2016).

Antibacterial Activity

  • The ethanol extract from Zanthoxylum fagara, containing furocarbazole alkaloids including 4-methyl-10H-furo[3,2-a]carbazole, has shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria (E. V. V. Macías et al., 2010).

Genotoxicity and Epigenotoxicity Research

  • Studies on carbazole-derived molecules including furo[3,2-a]carbazoles have explored their genotoxic and epigenetic effects on breast cancer cells, providing insights into their potential as anticancer agents (C. Luparello et al., 2021).

Antimicrobial Activity

  • Some derivatives of furo[3,2-a]carbazole have been synthesized and tested for their antimicrobial activity, showing potential as new classes of antimicrobial agents (S. Bondock et al., 2011).

properties

CAS RN

133740-44-0

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-methyl-10H-furo[3,2-a]carbazole

InChI

InChI=1S/C15H11NO/c1-9-8-12-10-4-2-3-5-13(10)16-14(12)11-6-7-17-15(9)11/h2-8,16H,1H3

InChI Key

ZSOGFZINTFQFOZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C1OC=C3)NC4=CC=CC=C42

Canonical SMILES

CC1=CC2=C(C3=C1OC=C3)NC4=CC=CC=C42

synonyms

furostifoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-10H-furo[3,2-a]carbazole
Reactant of Route 2
4-methyl-10H-furo[3,2-a]carbazole
Reactant of Route 3
4-methyl-10H-furo[3,2-a]carbazole
Reactant of Route 4
4-methyl-10H-furo[3,2-a]carbazole
Reactant of Route 5
4-methyl-10H-furo[3,2-a]carbazole
Reactant of Route 6
4-methyl-10H-furo[3,2-a]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.